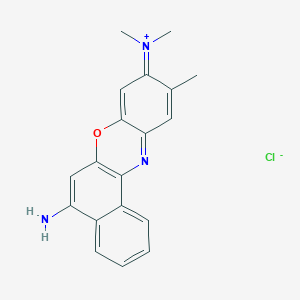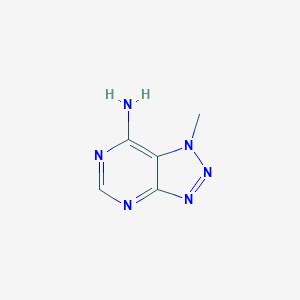
7-Methyl-8-azaadenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-8-azaadenine is a purine analog that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes. In
作用機序
The mechanism of action of 7-Methyl-8-azaadenine is related to its structural similarity to adenine. It is incorporated into DNA and RNA, where it disrupts the normal base pairing interactions. This results in the inhibition of DNA and RNA synthesis, which can lead to cell death. In addition, 7-Methyl-8-azaadenine has been shown to inhibit the activity of enzymes involved in purine metabolism.
生化学的および生理学的効果
7-Methyl-8-azaadenine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of tumors in animal models. In addition, 7-Methyl-8-azaadenine has been shown to modulate the immune system, leading to increased cytokine production and enhanced immune response.
実験室実験の利点と制限
One of the main advantages of 7-Methyl-8-azaadenine is its specificity for purine metabolism. This makes it a valuable tool for studying the effects of purine analogs on cellular processes. However, one limitation of 7-Methyl-8-azaadenine is its potential toxicity. It has been shown to have cytotoxic effects on both cancer cells and normal cells, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 7-Methyl-8-azaadenine. One area of interest is the development of more specific analogs that can target specific cellular processes. Another area of interest is the use of 7-Methyl-8-azaadenine in combination with other drugs to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosage and administration of 7-Methyl-8-azaadenine for different applications.
Conclusion:
In conclusion, 7-Methyl-8-azaadenine is a valuable tool in scientific research due to its specificity for purine metabolism and its ability to modulate cellular processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 7-Methyl-8-azaadenine, which will further our understanding of its potential uses in the treatment of cancer and other diseases.
合成法
The synthesis of 7-Methyl-8-azaadenine involves the reaction of 2,6-diaminopurine with 2-chloro-4-methylpyridine. The reaction yields 7-Methyl-8-azaadenine as a white crystalline solid. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
7-Methyl-8-azaadenine has been used in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been used as a tool to study the role of purine analogs in the regulation of gene expression. In addition, 7-Methyl-8-azaadenine has been used to study the effects of purine analogs on the immune system.
特性
CAS番号 |
17801-64-8 |
|---|---|
製品名 |
7-Methyl-8-azaadenine |
分子式 |
C5H6N6 |
分子量 |
150.14 g/mol |
IUPAC名 |
1-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8) |
InChIキー |
BFFSYTDZBBOZFW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CN=C2N=N1)N |
正規SMILES |
CN1C2=C(N=CN=C2N=N1)N |
同義語 |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



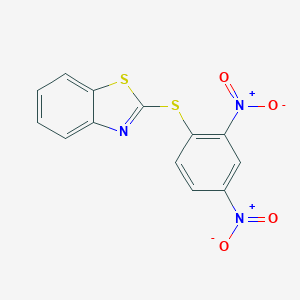
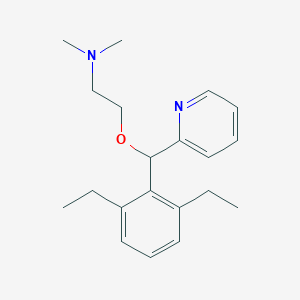
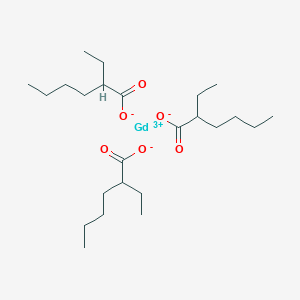
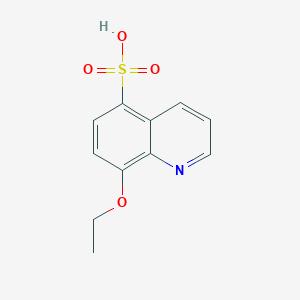
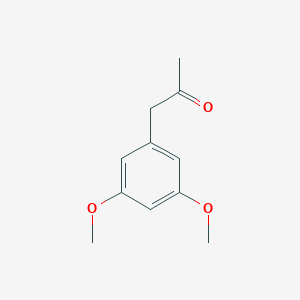
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
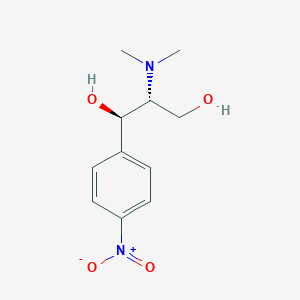
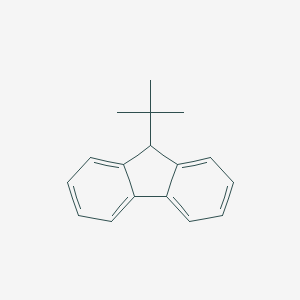
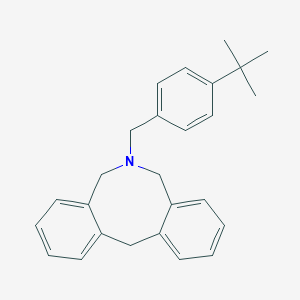
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
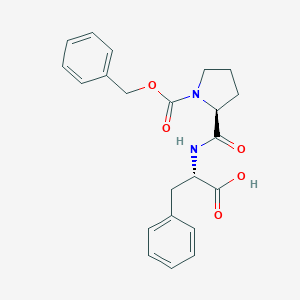
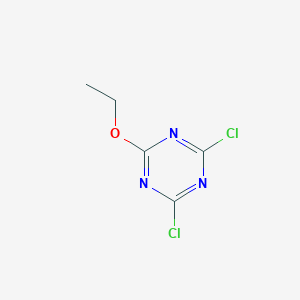
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
